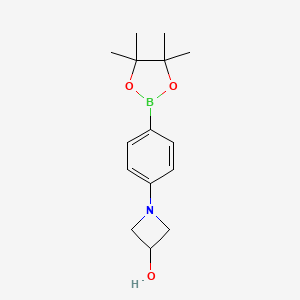

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety

Properties

Molecular Formula |

C15H22BNO3 |

|---|---|

Molecular Weight |

275.15 g/mol |

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-3-ol |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)17-9-13(18)10-17/h5-8,13,18H,9-10H2,1-4H3 |

InChI Key |

JZGKRYOSGUQEKH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CC(C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol typically involves the formation of the boronic ester group followed by its attachment to the phenyl ring. One common method involves the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst to form the boronic ester . The phenyl ring can then be introduced through a Suzuki-Miyaura coupling reaction, which is facilitated by the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Representative examples include:

Mechanistic Insights :

-

Oxidative addition of aryl halides to Pd⁰ forms Pdᴵᴵ intermediates.

-

Transmetallation transfers the boronate’s aryl group to Pdᴵᴵ.

Azetidine Ring Modifications

The azetidin-3-ol group undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C).

-

Esterification : Forms sulfonate esters (e.g., mesylation) for subsequent nucleophilic substitutions .

Boronate Hydrolysis

Controlled hydrolysis converts the pinacol boronate to boronic acid (H₂O/THF, pH 4–5, RT), enabling further conjugation.

Biological Conjugation Reactions

The boronate group facilitates interactions with biomolecules:

-

Diol Complexation : Forms stable complexes with cis-diols (e.g., carbohydrates, RNA) .

-

Protease Inhibition : Acts as a transition-state mimic in serine protease inhibitors .

Comparative Reactivity

Key differences between 1-(4-boronophenyl)azetidin-3-ol derivatives:

| Functional Group | Reactivity | Stability in H₂O | Applications |

|---|---|---|---|

| Pinacol boronate (this compound) | Air-stable, slow hydrolysis | High | Cross-couplings, bioconjugation |

| Free boronic acid | Rapid hydrolysis | Low | Immediate biological assays |

| Trifluoroborate salt | Enhanced stability | Moderate | Aqueous-phase reactions |

Synthetic Optimization

-

Catalyst Choice : XPhos Pd G2 outperforms traditional Pd(PPh₃)₄ in coupling efficiency (98% vs. 65–80%) .

-

Solvent Effects : Mixed dioxane/water systems enhance solubility and reaction rates compared to pure DMF .

-

Temperature : Reactions at 100°C achieve completion in 16 h versus 24–48 h at 80°C .

This compound’s dual functionality (boronate + azetidine) positions it as a versatile intermediate in medicinal chemistry and materials science, with optimized protocols ensuring scalability and reproducibility.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol has several applications in scientific research:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicine: Could be used in the development of pharmaceuticals, particularly those involving boron-containing compounds.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol is unique due to the presence of the azetidin-3-ol moiety, which imparts distinct chemical properties and reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications where the azetidin-3-ol group can participate in additional reactions or provide steric hindrance to influence the outcome of the reaction.

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C13H22BNO

- Molecular Weight : 233.14 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the boron-containing dioxaborolane moiety is significant as boron compounds are known to exhibit unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing dioxaborolane structures may possess antimicrobial properties. For instance, derivatives of boronic acids have shown efficacy against various bacterial strains. Although specific data on this compound is limited, related compounds have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Potential

Research into boron-containing compounds has also highlighted their potential in cancer therapy. The mechanism often involves the inhibition of proteasomes or specific enzymes involved in cancer cell proliferation. For example, studies have shown that certain psoralen derivatives inhibit immunoproteasome activity effectively . While direct studies on this azetidin derivative are sparse, the structural similarities suggest potential anticancer properties.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Boronic Acid Derivatives : A study demonstrated that certain boronic acid derivatives exhibited significant antibacterial activity with MIC values ranging from 0.5 to 8 µg/mL against resistant strains .

- Psoralen-Based Compounds : Compounds similar in structure to this compound showed promising results in inhibiting specific proteasome subunits involved in tumor progression .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-3-ol?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A two-step protocol is common: (i) preparation of the boronic ester intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) and (ii) coupling with azetidin-3-ol derivatives. For example, a similar morpholine-substituted analog was synthesized using Pd catalysis with triphenylamine as a ligand, yielding 27% after column chromatography (hexanes/EtOAc + 0.25% Et3N) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the azetidine ring and boronic ester integration.

- Mass spectrometry (HRMS or ESI-MS) : For molecular weight validation.

- X-ray crystallography (if crystalline): To resolve steric effects around the azetidine ring .

- IR spectroscopy : To identify hydroxyl (azetidin-3-ol) and boronic ester B-O stretches .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings involving this boronic ester be addressed?

Low yields often arise from steric hindrance (azetidine’s constrained geometry) or catalyst inefficiency . Strategies:

- Catalyst optimization : Use PdCl2(dppf) or Pd(PPh3)4 with ligand systems tailored for bulky substrates .

- Solvent/base screening : Polar aprotic solvents (THF, DMF) with K2CO3 or Cs2CO3 enhance coupling efficiency .

- Purification adjustments : Gradient elution (e.g., hexanes/EtOAc with Et3N) improves separation of polar byproducts .

Q. How do electronic effects of substituents on the azetidin-3-ol moiety influence cross-coupling reactivity?

The electron-donating hydroxyl group on azetidine can alter the boronic ester’s Lewis acidity, impacting transmetallation efficiency. Computational studies (DFT) or Hammett plots are recommended to quantify substituent effects. For example, in donor-acceptor dyads, such modifications alter intramolecular charge transfer, which is critical in OLED applications .

Q. How can contradictions in reaction yields under seemingly identical conditions be resolved?

Systematic reproducibility checks should include:

- Oxygen/moisture control : Use Schlenk lines or gloveboxes to prevent boronic ester hydrolysis.

- Catalyst lot variability : Test multiple Pd sources (e.g., Strem vs. Sigma-Aldrich).

- Temperature gradients : Ensure precise heating (e.g., microwave vs. oil bath) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Waste disposal : Boron-containing waste must be segregated and treated by certified facilities to prevent environmental contamination .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.